Cas no 100929-86-0 (2-(5-hydroxy-1H-indol-3-yl)acetonitrile)
2-(5-Hydroxy-1H-indol-3-yl)acetonitrile is a versatile indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the hydroxyl and nitrile functional groups, make it a valuable intermediate for the preparation of biologically active compounds, particularly serotonin analogs and other heterocyclic systems. The compound exhibits favorable reactivity in condensation and cyclization reactions, enabling efficient derivatization. Its purity and stability under standard conditions ensure consistent performance in synthetic applications. Researchers value this compound for its role in developing novel therapeutic agents, particularly in neurological and psychiatric drug discovery. Proper handling requires standard laboratory precautions due to its nitrile moiety.
100929-86-0 structure
Product Name:2-(5-hydroxy-1H-indol-3-yl)acetonitrile
CAS No:100929-86-0
MF:C10H8N2O
MW:172.18332195282
CID:124347
PubChem ID:5150617
Update Time:2025-06-09
2-(5-hydroxy-1H-indol-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-acetonitrile,5-hydroxy-
- 2-(5-hydroxy-1H-indol-3-yl)acetonitrile
- 5-HYDROXYINDOLE-3-ACETONITRILE
- AC1NP61I
- ACMC-1C4AB
- AG-D-06891
- CTK3J9363
- SureCN2004780
- 1H-Indole-3-acetonitrile, 5-hydroxy-
- SCHEMBL2004780
- DTXSID60408821
- Z1198149461
- EN300-1609124
- 100929-86-0
- SHKJOZJRCTYYNW-UHFFFAOYSA-N
- AKOS006274091
-
- Inchi: 1S/C10H8N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3H2
- InChI Key: SHKJOZJRCTYYNW-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)C(CC#N)=CN2
Computed Properties
- Exact Mass: 172.06374
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 59.8Ų
Experimental Properties
- PSA: 59.81
- LogP: 1.93958
2-(5-hydroxy-1H-indol-3-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA03986-50mg |
2-(5-Hydroxy-1h-indol-3-yl)acetonitrile |
100929-86-0 | 95% | 50mg |
$219.00 | 2024-01-05 | |
| A2B Chem LLC | AA03986-100mg |
2-(5-Hydroxy-1h-indol-3-yl)acetonitrile |
100929-86-0 | 95% | 100mg |
$306.00 | 2024-01-05 | |
| A2B Chem LLC | AA03986-250mg |
2-(5-Hydroxy-1h-indol-3-yl)acetonitrile |
100929-86-0 | 95% | 250mg |
$422.00 | 2024-01-05 | |
| A2B Chem LLC | AA03986-500mg |
2-(5-Hydroxy-1h-indol-3-yl)acetonitrile |
100929-86-0 | 95% | 500mg |
$645.00 | 2024-01-05 | |
| A2B Chem LLC | AA03986-1g |
2-(5-Hydroxy-1h-indol-3-yl)acetonitrile |
100929-86-0 | 95% | 1g |
$818.00 | 2024-01-05 | |
| Chemenu | CM236015-1g |
2-(5-Hydroxy-1H-indol-3-yl)acetonitrile |
100929-86-0 | 95%+ | 1g |
$741 | 2023-02-03 | |
| Aaron | AR0003XA-50mg |
1H-Indole-3-acetonitrile, 5-hydroxy- |
100929-86-0 | 95% | 50mg |
$265.00 | 2025-02-24 | |
| Aaron | AR0003XA-100mg |
1H-Indole-3-acetonitrile, 5-hydroxy- |
100929-86-0 | 95% | 100mg |
$379.00 | 2025-02-24 | |
| Aaron | AR0003XA-250mg |
1H-Indole-3-acetonitrile, 5-hydroxy- |
100929-86-0 | 95% | 250mg |
$530.00 | 2025-02-24 | |
| Aaron | AR0003XA-500mg |
1H-Indole-3-acetonitrile, 5-hydroxy- |
100929-86-0 | 95% | 500mg |
$822.00 | 2025-02-24 |
2-(5-hydroxy-1H-indol-3-yl)acetonitrile Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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